molecular formula C9H12N2O B1489291 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1236366-27-0

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B1489291
M. Wt: 164.2 g/mol
InChI Key: BKFPTUPSKBJQLT-UHFFFAOYSA-N
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Description

“1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The cyclobutylmethyl group attached to the pyrazole ring is derived from cyclobutane, a type of cycloalkane . Aldehydes, such as the carbaldehyde group in this compound, are organic compounds containing a formyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its cyclobutylmethyl group, pyrazole ring, and aldehyde group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The pyrazole ring, cyclobutyl group, and aldehyde group each have distinct reactivity profiles that would influence the compound’s overall reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its melting point, boiling point, solubility, and stability.

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrazole derivatives are known for their diverse biological activities. They are used in the development of various drugs .
    • They have been recognized as a unique heterocyclic molecule exerting a broad range of biological activities such as analgesic, anti-viral, anti-histaminic, anti-microbial, anti-tumor, insecticides fungicides, anti-depressant, antipyretic, anti-inflammatory, angiotensin converting enzyme (ACE) inhibitory and estrogen receptor (ER) ligand activity etc .
    • Several pyrazole-containing moieties have previously found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .
  • Organic & Biomolecular Chemistry

    • Pyrazolones and pyrazoles, featuring nitrogen–nitrogen bonds, are two of the most important classes of heterocycles, owing to their widespread occurrence in medicinal chemistry and functional materials .
    • The last decade has witnessed a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives, with the application of pyrazolone derivatives as powerful synthons .
  • Agriculture

    • Pyrazoles also find applications in the agrochemical industry .
  • Chemosensors

    • Pyrazoles and their derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors .
    • A variety of pyrazole-based chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .
    • Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions .
    • Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
    • Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
  • Pharmacological Activities

    • Pyrazole derivatives have been recognized as a unique heterocyclic molecule exerting a broad range of biological activities .
    • They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
  • Environmental Monitoring and Biological Imaging

    • Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . Proper handling and storage procedures would need to be followed to ensure safety.

properties

IUPAC Name

2-(cyclobutylmethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-9-4-5-10-11(9)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFPTUPSKBJQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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